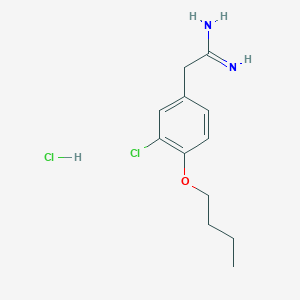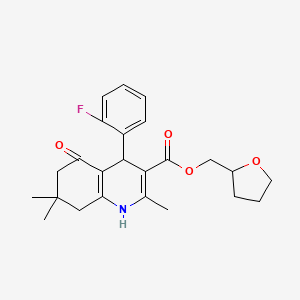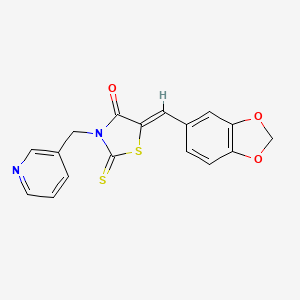![molecular formula C22H20ClNO3 B5085740 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate](/img/structure/B5085740.png)
1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate, also known as CPMA, is a synthetic compound that has shown potential in various scientific research applications. CPMA is a member of the naphthalene family and has a molecular weight of 365.86 g/mol.
Mecanismo De Acción
The mechanism of action of 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression. 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate has also been shown to bind to the cannabinoid receptor CB2, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate has been shown to have various biochemical and physiological effects. In cancer cells, 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate has been shown to induce apoptosis through the activation of caspase enzymes. In inflammation, 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In the brain, 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate has been shown to improve cognitive function and reduce neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate is its potential as a therapeutic agent in cancer and inflammation. Another advantage is its ability to improve cognitive function in neurological disorders. However, one limitation of 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate research. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis and improve its solubility. Additionally, 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate could be tested in preclinical and clinical studies to evaluate its potential as a therapeutic agent in cancer, inflammation, and neurological disorders.
Métodos De Síntesis
1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate is synthesized through a multi-step process starting with naphthalene. The first step involves the bromination of naphthalene to produce 1-bromo-2-naphthol. This compound is then reacted with propionyl chloride to produce 1-bromo-2-naphthyl propionate. The final step involves the reaction of 1-bromo-2-naphthyl propionate with 2-chloroaniline to produce 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate.
Aplicaciones Científicas De Investigación
1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate has shown potential in various scientific research applications, including cancer research, inflammation research, and neurological research. In cancer research, 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate has been shown to reduce the production of pro-inflammatory cytokines. In neurological research, 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate has been shown to improve cognitive function and reduce neuroinflammation.
Propiedades
IUPAC Name |
[1-[(2-chlorophenyl)-(propanoylamino)methyl]naphthalen-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO3/c1-3-20(26)24-22(17-10-6-7-11-18(17)23)21-16-9-5-4-8-15(16)12-13-19(21)27-14(2)25/h4-13,22H,3H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBVEZOASOQKPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C1=CC=CC=C1Cl)C2=C(C=CC3=CC=CC=C32)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-benzyl-1-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperidine](/img/structure/B5085683.png)
![3-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5085685.png)
![5-bromo-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5085700.png)


![1-(3,4-dimethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone](/img/structure/B5085723.png)


![N-{4-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide](/img/structure/B5085735.png)
![2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5085748.png)
![2-[(4-chlorophenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5085756.png)
![1-[(4,6,8-trimethyl-2-quinolinyl)thio]acetone](/img/structure/B5085764.png)
![3-[(4-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5085766.png)